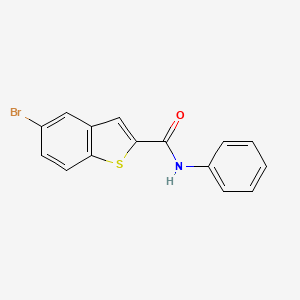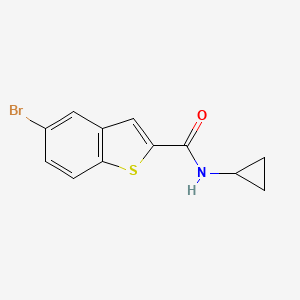![molecular formula C12H10ClNS B3037187 4-[(2-Chlorophenyl)sulfanyl]aniline CAS No. 4726-27-6](/img/structure/B3037187.png)
4-[(2-Chlorophenyl)sulfanyl]aniline
Descripción general
Descripción
“4-[(2-Chlorophenyl)sulfanyl]aniline” is a chemical compound with the molecular formula C12H10ClNS . It has an average mass of 235.732 Da and a monoisotopic mass of 235.022247 Da .
Molecular Structure Analysis
The InChI code for “4-[(2-Chlorophenyl)sulfanyl]aniline” is 1S/C12H10ClNS/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[(2-Chlorophenyl)sulfanyl]aniline” is a powder at room temperature . It has a molecular weight of 235.74 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One notable application of derivatives similar to 4-[(2-Chlorophenyl)sulfanyl]aniline involves their synthesis and evaluation for antimicrobial activities. In a study by Jalihal et al. (2009), derivatives of aniline, including 4-chloroaniline, were used to synthesize new 2,5-disubstituted 1,2,4-triazoles. These compounds were evaluated for their antimicrobial properties, indicating the potential of 4-[(2-Chlorophenyl)sulfanyl]aniline derivatives in the development of new antimicrobial agents. The synthesized compounds were characterized by spectral and elemental analysis, and their antimicrobial efficacy was tested, demonstrating significant activity against various microbial strains Jalihal et al., 2009.
Electro-Emissive Devices
Another research avenue explores the use of haloaniline binary copolymer films, incorporating elements like 4-[(2-Chlorophenyl)sulfanyl]aniline, for electro-emissive devices (EEDs). Wang et al. (2020) investigated sulfuric acid-doped binary copolymer films constructed from aniline and haloanilines, including o-chloro-aniline, for their application in EEDs. These copolymers exhibited unique electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities, highlighting their potential in IR thermal control and dynamic visible light and IR camouflage applications Wang et al., 2020.
Conducting Polymers
Further, the synthesis of conducting polyaniline copolymers incorporating sulfanyl derivatives, akin to 4-[(2-Chlorophenyl)sulfanyl]aniline, has been explored for potential applications in advanced materials. Nguyen et al. (1994) reported the chemical polymerization of aniline with sodium diphenylamine-4-sulfonate, leading to copolymers with high molecular weights and significant conductivities. These copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline), demonstrate the versatility of sulfanyl-aniline derivatives in creating novel conducting materials with potential applications in electronics and materials science Nguyen et al., 1994.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQOCCQCIIXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294882 | |
| Record name | 4-[(2-Chlorophenyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)sulfanyl]aniline | |
CAS RN |
4726-27-6 | |
| Record name | 4-[(2-Chlorophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)thio]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037104.png)
![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)
![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)
![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)